2-amino-N-benzyl-1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
2-amino-N-benzyl-1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrroloquinoxaline core, which is a fused ring system containing both pyrrole and quinoxaline rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-benzyl-1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrroloquinoxaline core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-nitroaniline and a diketone.
Introduction of the 3,4-dichlorophenyl group: This step often involves a substitution reaction where the dichlorophenyl group is introduced using reagents like 3,4-dichlorobenzoyl chloride.
Amination and benzylation: The amino group is introduced through a nucleophilic substitution reaction, followed by benzylation using benzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-benzyl-1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of benzylated products.
Scientific Research Applications
2-amino-N-benzyl-1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-N-benzyl-1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-amino-N-benzyl-1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide: shares similarities with other pyrroloquinoxaline derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and benzyl groups
Properties
Molecular Formula |
C24H17Cl2N5O |
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Molecular Weight |
462.3 g/mol |
IUPAC Name |
2-amino-N-benzyl-1-(3,4-dichlorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C24H17Cl2N5O/c25-16-11-10-15(12-17(16)26)31-22(27)20(24(32)28-13-14-6-2-1-3-7-14)21-23(31)30-19-9-5-4-8-18(19)29-21/h1-12H,13,27H2,(H,28,32) |
InChI Key |
MKAWLZAEMYGNKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC(=C(C=C5)Cl)Cl)N |
Origin of Product |
United States |
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